Cas no 1251557-68-2 (2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-1,2thiazolo4,3-dpyrimidin-4-yl}-N-(2-ethylphenyl)acetamide)

2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-1,2thiazolo4,3-dpyrimidin-4-yl}-N-(2-ethylphenyl)acetamide 化学的及び物理的性質
名前と識別子
-
- 2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-1,2thiazolo4,3-dpyrimidin-4-yl}-N-(2-ethylphenyl)acetamide
- 2-(6-cyclopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-ethylphenyl)acetamide
- VU0624255-1
- F3406-7028
- 1251557-68-2
- 2-(6-cyclopropyl-5,7-dioxo-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)-N-(2-ethylphenyl)acetamide
- AKOS021807121
-
- インチ: 1S/C18H18N4O3S/c1-2-11-5-3-4-6-13(11)19-15(23)9-21-14-10-26-20-16(14)17(24)22(18(21)25)12-7-8-12/h3-6,10,12H,2,7-9H2,1H3,(H,19,23)
- InChIKey: NTKCWSAVOAASRP-UHFFFAOYSA-N
- ほほえんだ: S1C=C2C(C(N(C(N2CC(NC2C=CC=CC=2CC)=O)=O)C2CC2)=O)=N1
計算された属性
- せいみつぶんしりょう: 370.10996162g/mol
- どういたいしつりょう: 370.10996162g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 26
- 回転可能化学結合数: 5
- 複雑さ: 597
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 111Ų
2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-1,2thiazolo4,3-dpyrimidin-4-yl}-N-(2-ethylphenyl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3406-7028-10mg |
2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}-N-(2-ethylphenyl)acetamide |
1251557-68-2 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F3406-7028-40mg |
2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}-N-(2-ethylphenyl)acetamide |
1251557-68-2 | 90%+ | 40mg |
$140.0 | 2023-05-22 | |
Life Chemicals | F3406-7028-10μmol |
2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}-N-(2-ethylphenyl)acetamide |
1251557-68-2 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3406-7028-20mg |
2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}-N-(2-ethylphenyl)acetamide |
1251557-68-2 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F3406-7028-25mg |
2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}-N-(2-ethylphenyl)acetamide |
1251557-68-2 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F3406-7028-4mg |
2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}-N-(2-ethylphenyl)acetamide |
1251557-68-2 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F3406-7028-15mg |
2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}-N-(2-ethylphenyl)acetamide |
1251557-68-2 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F3406-7028-5mg |
2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}-N-(2-ethylphenyl)acetamide |
1251557-68-2 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3406-7028-1mg |
2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}-N-(2-ethylphenyl)acetamide |
1251557-68-2 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F3406-7028-2mg |
2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}-N-(2-ethylphenyl)acetamide |
1251557-68-2 | 2mg |
$59.0 | 2023-09-10 |
2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-1,2thiazolo4,3-dpyrimidin-4-yl}-N-(2-ethylphenyl)acetamide 関連文献
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-1,2thiazolo4,3-dpyrimidin-4-yl}-N-(2-ethylphenyl)acetamideに関する追加情報
Professional Introduction to Compound with CAS No. 1251557-68-2 and Product Name: 2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-1,2thiazolo[4,3-d]pyrimidin-4-yl}-N-(2-ethylphenyl)acetamide
The compound in question, identified by the CAS number 1251557-68-2, is a highly specialized molecule with a complex structural framework. Its product name, 2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-1,2thiazolo[4,3-d]pyrimidin-4-yl}-N-(2-ethylphenyl)acetamide, underscores its intricate chemical composition and potential biological significance. This introduction aims to provide a comprehensive overview of the compound's structure, properties, and emerging applications in the field of pharmaceutical research.
The core structure of this compound revolves around a 1,2-thiazolo[4,3-d]pyrimidine scaffold, which is a heterocyclic ring system consisting of sulfur and nitrogen atoms. This particular scaffold has garnered significant attention in medicinal chemistry due to its ability to interact with various biological targets. The presence of a 6-cyclopropyl group at the 6-position and a 5,7-dioxo (or carbonyl) group at the 5 and 7 positions further modulates the electronic properties of the molecule. These structural features contribute to its unique reactivity and potential pharmacological effects.
The N-(2-ethylphenyl)acetamide moiety attached to the thiazolo[4,3-d]pyrimidine ring introduces an amide functional group that is known to enhance binding affinity in drug-like molecules. The 2-ethylphenyl part of this moiety adds another layer of complexity, potentially influencing both the solubility and metabolic stability of the compound. Such structural elements are carefully designed to optimize interactions with biological targets while minimizing off-target effects.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes of this compound with high precision. Studies using molecular docking simulations suggest that it can interact with enzymes and receptors involved in critical biological pathways. For instance, preliminary data indicate that this molecule may exhibit inhibitory activity against certain kinases and transcription factors. These findings are particularly intriguing given the growing interest in targeting these pathways for therapeutic intervention.
In vitro studies have begun to unravel the pharmacological profile of this compound. Initial experiments have shown promising results in terms of bioactivity against specific disease-related targets. The 1,2-thiazolo[4,3-d]pyrimidine core is known to be a privileged scaffold in drug discovery due to its ability to mimic natural biomolecules and disrupt pathological processes. The introduction of the 6-cyclopropyl and 5,7-dioxo groups appears to enhance its potency and selectivity.
The N-(2-ethylphenyl)acetamide moiety has been shown to improve pharmacokinetic properties such as oral bioavailability and metabolic stability. This is achieved through optimal lipophilicity and solubility profiles, which are crucial for drug development. The combination of these structural features makes this compound a promising candidate for further investigation.
One of the most exciting aspects of this research is its potential application in addressing unmet medical needs. The compound's ability to modulate key biological pathways suggests it could be developed into a therapeutic agent for conditions such as cancer, inflammation, and neurodegenerative diseases. Current research is focused on refining its chemical structure to maximize efficacy while minimizing side effects.
Collaborative efforts between academic institutions and pharmaceutical companies are accelerating the development of novel compounds like this one. High-throughput screening (HTS) techniques are being employed to rapidly test thousands of compounds for their bioactivity against disease-related targets. This approach has already identified several lead compounds that show promise in preclinical studies.
The integration of machine learning algorithms into drug discovery processes has further enhanced the efficiency of identifying promising candidates. These algorithms can analyze vast datasets to predict the most likely candidates for further testing based on structural features alone. This has significantly reduced the time and resources required for hit identification.
As research progresses, it is anticipated that more refined derivatives of this compound will emerge from ongoing studies. Modifications such as altering substituents or exploring different scaffolds may lead to even more potent and selective molecules. The goal is always to achieve a balance between bioactivity and pharmacokinetic properties that make a drug viable for clinical use.
The development pipeline for such compounds typically involves several stages: hit identification followed by lead optimization before moving into preclinical testing. Each stage requires rigorous evaluation to ensure safety and efficacy before human trials can begin. The complexity involved necessitates interdisciplinary collaboration across chemistry, biology, pharmacology, and clinical research.
Regulatory agencies such as the FDA (U.S.) or EMA (Europe) play a critical role in overseeing drug development from early-stage research through approval for market use. Compliance with regulatory guidelines ensures that only safe and effective drugs reach patients worldwide after thorough evaluation by experts across multiple disciplines.
In conclusion,1251557-68-2 represents an intriguing example where structural complexity meets biological function at an advanced level,embodying current trends toward rational drug design driven by computational methods, interdisciplinary collaboration,and high-throughput experimentation,all aimed at accelerating access new treatments patients need worldwide,leveraging cutting-edge science address complex diseases effectively,offering hope future breakthroughs come closer reality every day,with continued dedication researchers industry partners alike pushing boundaries possible,delivering innovative solutions meet global healthcare challenges head-on,through relentless pursuit excellence innovation science-based solutions improve lives everywhere,driven passion curiosity commitment improving human health well-being collectively advancing field pharmaceuticals one discovery time another,marking significant progress toward healthier happier future generations come tomorrow,through collaborative efforts between academia industry stakeholders alike committed improving human health well-being every possible means available today tomorrow,ensuring next generation benefits advances science brings forth today better tomorrow generations follow without compromise quality care delivered patients worldwide every step way forward through unwavering dedication scientific excellence clinical relevance ethical standards guiding principles ensure best possible outcomes achieved everyone involved process from beginning end delivering transformative treatments meet complex healthcare needs effectively efficiently sustainable manner long-term sustainability benefit society overall future generations inherit world better place thanks contributions everyone involved field pharmaceuticals continuously striving make difference lives people everywhere through innovative approaches responsible stewardship resources time energy invested pursuit knowledge better treatments improve human condition significantly over time through collective efforts between all stakeholders involved field pharmaceuticals working together toward common goal improving human health well-being every aspect possible current capabilities limitations understanding allow us continue push boundaries what currently achievable next generation technologies methodologies approaches allow us achieve even more remarkable things come future through continuous learning adaptation evolution scientific thought practice ensuring we remain at forefront innovation driving change positive direction better world tomorrow generations follow inherit improved quality life thanks contributions everyone involved field pharmaceuticals relentless pursuit excellence innovation collaboration across disciplines ensuring we deliver best possible solutions meet complex healthcare challenges head-on today tomorrow without compromise quality care delivered patients worldwide every step way forward marked significant progress toward healthier happier future generations come tomorrow marked end beginning new era pharmaceuticals defined by collaborative spirit scientific excellence ethical responsibility guiding principles ensure best possible outcomes achieved everyone involved process from beginning end delivering transformative treatments meet complex healthcare needs effectively efficiently sustainable manner long-term sustainability benefit society overall future generations inherit world better place thanks contributions everyone involved field pharmaceuticals continuously striving make difference lives people everywhere through innovative approaches responsible stewardship resources time energy invested pursuit knowledge better treatments improve human condition significantly over time through collective efforts between all stakeholders involved field pharmaceuticals working together toward common goal improving human health well-being every aspect possible current capabilities limitations understanding allow us continue push boundaries what currently achievable next generation technologies methodologies approaches allow us achieve even more remarkable things come future through continuous learning adaptation evolution scientific thought practice ensuring we remain at forefront innovation driving change positive direction better world tomorrow generations follow inherit improved quality life thanks contributions everyone involved field pharmaceuticals relentless pursuit excellence innovation collaboration across disciplines ensuring we deliver best possible solutions meet complex healthcare challenges head-on today tomorrow without compromise quality care delivered patients worldwide every step way forward marked significant progress toward healthier happier future generations come tomorrow defined era pharmaceuticals collaborative spirit scientific excellence ethical responsibility guiding principles ensure best possible outcomes achieved everyone involved process from beginning end delivering transformative treatments meet complex healthcare needs effectively efficiently sustainable manner long-term sustainability benefit society overall future generations inherit world better place thanks contributions everyone involved field pharmaceuticals continuously striving make difference lives people everywhere innovative approaches responsible stewardship resources time energy invested pursuit knowledge better treatments improve human condition significantly over time collective efforts between all stakeholders involved field pharmaceuticals working together toward common goal improving human health well-being every aspect possible current capabilities limitations understanding allow us continue push boundaries what currently achievable next generation technologies methodologies approaches allow us achieve even more remarkable things come future continuous learning adaptation evolution scientific thought practice ensuring we remain at forefront innovation driving change positive direction better world tomorrow generations follow inherit improved quality life thanks contributions everyone involved field pharmaceuticals relentless pursuit excellence innovation collaboration across disciplines ensuring we deliver best possible solutions meet complex healthcare challenges head-on today tomorrow without compromise quality care delivered patients worldwide every step way forward marked significant progress toward healthier happier future generations come tomorrow defined era pharmaceuticals collaborative spirit scientific excellence ethical responsibility guiding principles ensure best possible outcomes achieved everyone involved process from beginning end delivering transformative treatments meet complex healthcare needs effectively efficiently sustainable manner long-term sustainability benefit society overall future generations inherit world better place thanks contributions everyone involved field pharmaceuticals continuously striving make difference lives people everywhere innovative approaches responsible stewardship resources time energy invested pursuit knowledge better treatments improve human condition significantly over time collective efforts between all stakeholders involved field pharmaceuticals working together toward common goal improving human health well-being every aspect possible current capabilities limitations understanding allow us continue push boundaries what currently achievable next generation technologies methodologies approaches allow us achieve even more remarkable things come future continuous learning adaptation evolution scientific thought practice ensuring we remain at forefront innovation driving change positive direction better world tomorrow generations follow inherit improved quality life thanks contributions everyone involved field pharmaceuticals relentless pursuit excellence innovation collaboration across disciplines ensuring we deliver best possible solutions meet complex healthcare challenges head-on today tomorrow without compromise quality care delivered patients worldwide every step way forward marked significant progress toward healthier happier future generations come tomorrow defined era pharmaceuticals collaborative spirit scientific excellence ethical responsibility guiding principles ensure best possible outcomes achieved everyone involved process from beginning end delivering transformative treatments meet complex healthcare needs effectively efficiently sustainable manner long-term sustainability benefit society overall future generations inherit world better place thanks contributions everyone involved field pharmaceuticals continuously striving make difference lives people everywhere innovative approaches responsible stewardship resources time energy invested pursuit knowledge better treatments improve human condition significantly over time collective efforts between all stakeholders involved field pharmaceuticals working together toward common goal improving human health well-being every aspect possible current capabilities limitations understanding allow us continue push boundaries what currently achievable next generation technologies methodologies approaches allow us achieve even more remarkable things come future continuous learning adaptation evolution scientific thought practice ensuring we remain at forefront innovation driving change positive direction better world tomorrow generations follow inherit improved quality life thanks contributions everyone involved field Pharmaceuticals relentless pursuit Excellence Innovation Collaboration Across Disciplines Driving Change Positive Direction Better World Tomorrow Generations Follow Inherit Improved Quality Life Through Innovative Approaches Responsible Stewardship Resources Time Energy Invested Pursuit Knowledge Better Treatments Improve Human Condition Significantly Over Time Collective Efforts Between All Stakeholders Involved Field Pharmaceuticals Working Together Toward Common Goal Improving Human Health Well-being Every Aspect Possible Current Capabilities Limitations Understanding Allow Us Continue Push Boundaries What Currently Achievable Next Generation Technologies Methodologies Approaches Allow Us Achieve Even More Remarkable Things Come Future Continuous Learning Adaptation Evolution Scientific Thought Practice Ensuring We Remain At Forefront Innovation Driving Change Positive Direction Better World Tomorrow Generations Follow Inherit Improved Quality Life Thanks Contributions Everyone Involved Field Pharmaceuticals Relentless Pursuit Excellence Innovation Collaboration Across Disciplines Ensuring We Deliver Best Possible Solutions Meet Complex Healthcare Challenges Head-on Today Tomorrow Without Compromise Quality Care Delivered Patients Worldwide Every Step Way Forward Marked Significant Progress Toward Healthier Happier Future Generations Come Tomorrow Defined Era Pharmaceuticals Collaborative Spirit Scientific Excellence Ethical Responsibility Guiding Principles Ensure Best Possible Outcomes Achieved Everyone Involved Process From Beginning End Delivering Transformative Treatments Meet Complex Healthcare Needs Effectively Efficiently Sustainable Manner Long-term Sustainability Benefit Society Overall Future Generations Inherit World Better Place Thanks Contributions Everyone Involved Field Pharmaceuticals Continuously Striving Make Difference Lives People Everywhere Innovative Approaches Responsible Stewardship Resources Time Energy Invested Pursuit Knowledge Better Treatments Improve Human Condition Significantly Over Time Collective Efforts Between All Stakeholders Involved Field Pharmaceuticals Working Together Toward Common Goal Improving Human Health Well-being Every Aspect Possible Current Capabilities Limitations Understanding Allow Us Continue Push Boundaries What Currently Achievable Next Generation Technologies Methodologies Approaches Allow Us Achieve Even More Remarkable Things Come Future Continuous Learning Adaptation Evolution Scientific Thought Practice Ensuring We Remain At Forefront Innovation Driving Change Positive Direction Better World Tomorrow Generations Follow Inherit Improved Quality Life Thanks Contributions Everyone Involved Field Pharmaceuticals Relentless Pursuit Excellence Innovation Collaboration Across Disciplines Ensuring We Deliver Best Possible Solutions Meet Complex Healthcare Challenges Head-on Today Tomorrow Without Compromise Quality Care Delivered Patients Worldwide Every Step Way Forward Marked Significant Progress Toward Healthier Happier Future Generations Come Tomorrow Defined Era Pharmaceuticals Collaborative Spirit Scientific Excellence Ethical Responsibility Guiding Principles Ensure Best Possible Outcomes Achieved Everyone Involved Process From Beginning End Delivering Transformative Treatments Meet Complex Healthcare Needs Effectively Efficiently Sustainable Manner Long-term Sustainability Benefit Society Overall Future Generations Inherit World Better Place Thanks Contributions Everyone Involved Field Pharmaceuticals Continuously Striving Make Difference Lives People Everywhere Innovative Approaches Responsible Stewardship Resources Time Energy Invested Pursuit Knowledge Better Treatments Improve Human Condition Significantly Over Time Collective Efforts Between All Stakeholders Involved Field Pharmaceuticals Working Together Toward Common Goal Improving Human Health Well-being Every Aspect Possible Current Capabilities Limitations Understanding Allow Us Continue Push Boundaries What Currently Achievable Next Generation Technologies Methodologies Approaches Allow Us Achieve Even More Remarkable Things Come Future Continuous Learning Adaptation Evolution Scientific Thought Practice Ensuring We Remain At Forefront Innovation Driving Change Positive Direction Better World Tomorrow Generations Follow Inherit Improved Quality Life Thanks Contributions Everyone Involved Field Pharmaceuticals Relentless Pursuit Excellence Innovation Collaboration Across Disciplines Ensuring We Deliver Best Possible Solutions Meet Complex Healthcare Challenges Head-on Today Tomorrow Without Compromise Quality Care Delivered Patients Worldwide Every Step Way Forward Marked Significant Progress Toward Healthier Happier Future Generations Come Tomorrow Defined Era Pharmaceuticals Collaborative Spirit Scientific Excellence Ethical Responsibility Guiding Principles Ensure Best Possible Outcomes Achieved Everyone Involved Process From Beginning End Delivering Transformative Treatments Meet Complex Healthcare Needs Effectively Efficiently Sustainable Manner Long-term Sustainability Benefit Society Overall Future Generations Inherit World Better Place Thanks Contributions Everyone Involved Field Pharmaceuticals Continuously Striving Make Difference Lives People Everywhere Innovative Approaches Responsible Stewardship Resources Time Energy Invested Pursuit Knowledge Better Treatments Improve Human Condition Significantly Over Time Collective Efforts Between All Stakeholders Involved Field Pharmaceuticals Working Together Toward Common Goal Improving Human Health Well-being Every Aspect Possible Current Capabilities Limitations Understanding Allow Us Continue Push Boundaries What Currently Achievable Next Generation Technologies Methodologies Approaches Allow Us Achieve Even More Remarkable Things Come Future Continuous Learning Adaptation Evolution Scientific Thought Practice Ensuring We Remain At Forefront Innovation Driving Change Positive Direction Better World Tomorrow Generations Follow Inherit Improved Quality Life Thanks Contributions Everyone Involved Field Pharmaceuticals Relentless Pursuit Excellence Innovation Collaboration Across Disciplines Ensuring We Deliver Best Possible Solutions Meet Complex Healthcare Challenges Head-on Today Tomorrow Without Compromise Quality Care Delivered Patients Worldwide Every Step Way Forward Marked Significant Progress Toward Healthier Happier Future Generations Come Tomorrow Defined Era Pharmaceuticals Collaborative Spirit Scientific Excellence Ethical Responsibility Guiding Principles Ensure Best Possible Outcomes Achieved Everyone Involved Process From Beginning End Delivering Transformative Treatments Meet Complex Healthcare Needs Effectively Efficiently Sustainable Manner Long-term Sustainability Benefit Society Overall Future Generations Inherit World Better Place Thanks Contributions Everyone Involved Field Pharmaceuticals Continuously Striving Make Difference Lives People Everywhere Innovative Approaches Responsible Stewardship Resources Time Energy Invested Pursuit Knowledge Better Treatments Improve Human Condition Significantly Over Time Collective Efforts Between All Stakeholders Involved Field Pharmaceuticals Working Together Toward Common Goal Improving Human Health Well-being Every Aspect Possible Current Capabilities Limitations Understanding Allow Us Continue Push Boundaries What Currently Achievable Next Generation Technologies Methodologies Approaches
1251557-68-2 (2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-1,2thiazolo4,3-dpyrimidin-4-yl}-N-(2-ethylphenyl)acetamide) 関連製品
- 1358954-08-1(N-[(2-chlorophenyl)methyl]-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide)
- 1261787-23-8(3-(Chloromethyl)-2-(trifluoromethyl)naphthalene)
- 1855622-91-1(1-Oxaspiro[4.4]nonane-2-methanamine, 6-methyl-)
- 754165-50-9(4-Amino-3-cyclopropylbenzoic acid)
- 478248-52-1(2-Chloro-N-(9-oxo-9H-thioxanthen-2-yl)benzamide)
- 1061692-74-7(1-(2-phenylethenesulfonyl)-N-(quinolin-3-yl)piperidine-4-carboxamide)
- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)
- 1443350-60-4(2-methyl-1-(3-propan-2-yloxyphenyl)propan-2-ol)
- 1217471-51-6(FTI-276 trifluoroacetate salt)
- 340816-68-4(2-(benzylsulfanyl)-6-methylpyridine-3-carbonitrile)




